molecular formula C14H18O4 B14133084 1,3-Diethyl 2-(2-methylphenyl)propanedioate

1,3-Diethyl 2-(2-methylphenyl)propanedioate

Cat. No.: B14133084
M. Wt: 250.29 g/mol
InChI Key: SVIBWZDCCLQKQC-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(2-methylphenyl)propanedioate is an organic compound with the molecular formula C15H20O4. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by ethyl and 2-methylphenyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-(2-methylphenyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(2-methylphenyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,3-Diethyl 2-(2-methylphenyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(2-methylphenyl)propanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl 2-(3-methylphenyl)propanedioate: Similar structure but with the methyl group in a different position.

    1,3-Dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate: Contains additional ethyl and methyl groups on the phenyl ring.

Uniqueness

1,3-Diethyl 2-(2-methylphenyl)propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

diethyl 2-(2-methylphenyl)propanedioate

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3

InChI Key

SVIBWZDCCLQKQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C)C(=O)OCC

Origin of Product

United States

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